molecular formula C11H11N3O2 B10844664 5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide

5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B10844664
M. Wt: 217.22 g/mol
InChI Key: RSMHDVYJLCPVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring substituted with an amino group, a methylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenyl isocyanate with 2-amino-2-oxazoline under controlled conditions to form the desired oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the amino group and heterocyclic structure but differ in the ring system.

    Pyrimidines: Another class of heterocyclic compounds with similar biological activities.

    Indole derivatives: Known for their diverse biological activities and structural similarities.

Uniqueness

5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which can impart distinct chemical and biological properties

Properties

IUPAC Name

5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-2-4-7(5-3-6)11-14-8(9(12)15)10(13)16-11/h2-5H,13H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMHDVYJLCPVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.